molecular formula C14H18N6O B6721593 1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea

1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea

Cat. No.: B6721593
M. Wt: 286.33 g/mol
InChI Key: YRMACQJVZSZNSO-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a methyl group, and a pyridin-2-ylmethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4-diamino-6-methylpyrimidine and dimethylamine.

    Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine ring.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine-pyridine structure and exhibit comparable chemical properties.

    Dimethylaminopyrimidine derivatives: Compounds with a dimethylamino group attached to a pyrimidine ring, showing similar reactivity and applications.

Uniqueness

1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-8-12(20(2)3)18-13(17-10)19-14(21)16-9-11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMACQJVZSZNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NCC2=CC=CC=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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